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Iridium trichloride (IrCl₃), particularly in its hydrated form (IrCl₃·xH₂O), serves as a pivotal and

versatile precursor for the synthesis of a wide array of homogeneous iridium catalysts.[1] Its

accessibility and reactivity make it an essential starting material for generating sophisticated

organometallic complexes that are highly effective in a variety of organic transformations.

These transformations are crucial in academic research, industrial chemistry, and

pharmaceutical drug development.

Iridium-based catalysts, derived from iridium trichloride, exhibit exceptional activity and

selectivity in numerous reactions, including hydrogenations, C-H functionalization, and transfer

hydrogenations.[1] The unique electronic properties of iridium allow for the fine-tuning of

catalyst performance by modifying the ligand sphere around the metal center. This adaptability

is paramount in the synthesis of complex molecules and in the development of efficient and

sustainable chemical processes.

This document provides detailed application notes and experimental protocols for the use of

iridium trichloride as a precursor in homogeneous catalysis, with a focus on the synthesis of

key iridium catalyst precursors and their application in representative catalytic reactions.

Synthesis of Key Iridium Catalyst Precursors from
Iridium Trichloride
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The synthesis of well-defined iridium complexes is the first step in harnessing the catalytic

potential of iridium. Iridium trichloride hydrate is the common starting point for the preparation

of several widely used iridium(I) and iridium(III) precursors.

I. Synthesis of Chloro(1,5-cyclooctadiene)iridium(I)
Dimer, [Ir(COD)Cl]₂
This air-stable, orange-red solid is a cornerstone precursor for a vast number of iridium(I) and

iridium(III) catalysts.[2][3]

Experimental Protocol:

To a 100 mL three-necked flask, add hydrated iridium trichloride (2.5 g, 7.1 mmol).

Evacuate the flask and backfill with high-purity nitrogen gas. Repeat this cycle three times to

ensure an inert atmosphere.

Under a nitrogen atmosphere, inject 50 mL of anhydrous ethanol and 0.88 mL of 1,5-

cyclooctadiene (COD) into the flask.

Stir the mixture at room temperature until the solid dissolves.

Transfer the flask to an oil bath preheated to 110°C and reflux the reaction mixture for 6

hours. The solution will gradually change from dark brown to brick red, and red crystals will

appear on the flask wall.

After 6 hours, stop heating and allow the flask to cool to room temperature naturally.

Under anaerobic conditions, filter the reaction mixture to collect the red crystals.

Wash the collected solid three times with 35 mL of ice-cold anhydrous ethanol.

Dry the resulting red solid under vacuum to yield chloro(1,5-cyclooctadiene)iridium(I) dimer.

(Expected yield: 2.13 g, 89.3%).[1]

Table 1: Synthesis of [Ir(COD)Cl]₂ from Iridium Trichloride Hydrate
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Reactant
1

Reactant
2

Solvent
Temperat
ure

Time (h) Yield (%)
Referenc
e

Iridium

Trichloride

Hydrate

1,5-

cyclooctadi

ene

Anhydrous

Ethanol
110°C 6 89.3 [1]

Iridium

Trichloride

Hydrate

1,5-

cyclooctadi

ene

Ethanol Reflux 24 70.5 [4]

II. Synthesis of Pentamethylcyclopentadienyliridium(III)
Dichloride Dimer, [Cp*IrCl₂]₂
This bright orange, air-stable solid is a key precursor for a wide range of iridium(III) catalysts,

particularly those used in C-H activation and transfer hydrogenation reactions.[2]

Experimental Protocol:

In a 100-mL round-bottomed flask fitted with a reflux condenser, combine hydrated iridium
trichloride, pentamethylcyclopentadiene, and methanol.

Gently reflux the mixture under a nitrogen atmosphere with stirring for 48 hours.

Allow the reaction mixture to cool to room temperature. A dark red precipitate will form.

Filter the precipitate in air through a glass sinter.

Wash the collected solid with diethyl ether (3 x 10 mL).

Air-dry the solid to obtain pentamethylcyclopentadienyliridium(III) dichloride dimer. The

product is typically pure enough for most applications.[5]

Table 2: Synthesis of [Cp*IrCl₂]₂ from Iridium Trichloride Hydrate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://patents.google.com/patent/CN106380490A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC5290581/
https://en.wikipedia.org/wiki/Pentamethylcyclopentadienyl_iridium_dichloride_dimer
https://www.benchchem.com/product/b157924?utm_src=pdf-body
https://www.benchchem.com/product/b157924?utm_src=pdf-body
https://lulelaboratory.blogspot.com/2017/08/preparation-of-Cp-star-RhCl2.html?m=1
https://www.benchchem.com/product/b157924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactant
1

Reactant
2

Solvent
Temperat
ure

Time (h) Yield (%)
Referenc
e

Iridium

Trichloride

Hydrate

Pentameth

ylcyclopent

adiene

Methanol Reflux 48 ~95 [5]

Applications in Homogeneous Catalysis
The following protocols illustrate the use of iridium catalysts derived from iridium trichloride in

key organic transformations.

I. Iridium-Catalyzed Asymmetric Transfer Hydrogenation
of Ketones
Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols,

which are valuable building blocks in the pharmaceutical industry. Iridium catalysts are highly

effective for this transformation.

Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone:

In a reaction vessel, the chiral iridium catalyst is generated in situ from an iridium precursor

(e.g., [Cp*IrCl₂]₂) and a chiral ligand.

The substrate, acetophenone, is added to the reaction mixture.

A hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, is introduced.

The reaction is stirred at a specific temperature until completion.

The chiral alcohol product, (R)- or (S)-1-phenylethanol, is isolated and purified. The

enantiomeric excess is determined by chiral HPLC or GC.

Table 3: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
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Iridium
Precurs
or

Ligand
Hydrog
en
Donor

Temp.
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S/C
Ratio

Convers
ion (%)

ee (%)
Referen
ce

[Cp*IrCl₂]

₂

Chiral β-

amino

alcohols

Formate RT - High High [6]

[Ir(COD)

Cl]₂

Chiral

diamine

Isopropa

nol
80 2000:1 >99 up to 99 [7]

II. Iridium-Catalyzed C-H Borylation of Arenes
The direct borylation of C-H bonds is a highly atom-economical method for the synthesis of

arylboronate esters, which are versatile intermediates in organic synthesis, particularly in

Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol for C-H Borylation of Benzene:

In a nitrogen-filled flask, combine chloro(1,5-cyclooctadiene)iridium(I) dimer (0.015 mmol),

2,2'-bipyridyl (0.03 mmol), and bis(pinacolato)diboron (1.0 mmol).

Add the arene (in this case, benzene, 60 mmol).

Stir the mixture at 80°C for 16 hours.

After cooling, extract the product with benzene, wash with brine, and dry over MgSO₄.

Purify the product by Kugelrohr distillation to obtain the analytically pure arylboronate ester.

Table 4: Iridium-Catalyzed C-H Borylation of Benzene
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Yield
(%)
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[Ir(COD)

Cl]₂

2,2'-

bipyridyl

Bis(pinac

olato)dib

oron

Benzene 80°C 16 High

Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for preparing homogeneous iridium

catalysts from iridium trichloride and a representative catalytic cycle.
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Caption: General workflow for the synthesis of active iridium catalysts from iridium trichloride.
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Caption: Simplified catalytic cycle for iridium-catalyzed transfer hydrogenation of a ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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